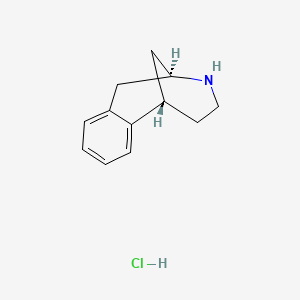

6,7-Benzomorphan hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

23109-40-2 |

|---|---|

Molecular Formula |

C12H16ClN |

Molecular Weight |

209.71 g/mol |

IUPAC Name |

(1S,9R)-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene;hydrochloride |

InChI |

InChI=1S/C12H15N.ClH/c1-2-4-12-9(3-1)7-11-8-10(12)5-6-13-11;/h1-4,10-11,13H,5-8H2;1H/t10-,11-;/m0./s1 |

InChI Key |

RRWASFFSKLPJMJ-ACMTZBLWSA-N |

Isomeric SMILES |

C1CN[C@@H]2C[C@H]1C3=CC=CC=C3C2.Cl |

Canonical SMILES |

C1CNC2CC1C3=CC=CC=C3C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control for 6,7 Benzomorphan Hydrochloride Derivatives

General Synthetic Routes to the 6,7-Benzomorphan Skeleton

The fundamental structure of 6,7-benzomorphan, chemically known as 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine, consists of a benzene (B151609) ring fused to a tricyclic morphan skeleton. ontosight.ai The synthesis of this core structure is a multistep process that has been approached through various strategies, most notably those involving an intramolecular Friedel-Crafts cyclization. This key reaction typically forms the B ring of the benzomorphan (B1203429) skeleton by cyclizing benzyl-functionalized piperidines that contain a hydroxyl or a carbon-carbon double bond moiety. csic.es

A common general approach involves the condensation of a benzylamine (B48309) derivative with a cyclohexanone (B45756) derivative to construct the initial framework. ontosight.ai Another established method is the acid-catalyzed intramolecular Friedel-Crafts cyclization of suitably functionalized N-substituted 4-benzylpiperidines. csic.es

Key Intermediates and Precursors in Benzomorphan Synthesis

The synthesis of the 6,7-benzomorphan scaffold relies on the strategic preparation of key precursors and intermediates. Racemic normetazocine is a foundational starting material for many synthetic routes. mdpi.com The individual stereoisomers of normetazocine, such as the (1R,5R,9R) and (1S,5S,9S) enantiomers, are particularly valuable as they allow for the synthesis of stereochemically defined final products. acs.org

Specific examples of precursors used in advanced synthetic routes include:

(R)-(benzyloxy)(phenyl)acetaldehyde: This chiral aldehyde serves as a starting material in an asymmetric synthesis approach. csic.es

N-tosylhomoallylamine: This amine is a key reactant in the Aza-Prins cyclization to form a bicyclic intermediate. csic.es

N-substituted normetazocine derivatives: The core benzomorphan structure, N-normetazocine, is a versatile intermediate that can be subsequently modified. For instance, (−)-cis-(1R,5R,9R)-N-normetazocine is a common intermediate for creating a variety of N-substituted analogs. nih.gov

A pivotal intermediate in one asymmetric synthesis is (2S,4S)-2-benzyl-1-methylpiperidin-4-ol , which is generated in enantiomerically pure form and serves as the direct precursor for the final intramolecular Friedel-Crafts cyclization to yield the benzomorphan core. csic.es

| Precursor/Intermediate | Role in Synthesis | Reference |

| Benzylamine derivatives | Initial condensation partner | ontosight.ai |

| Cyclohexanone derivatives | Initial condensation partner | ontosight.ai |

| (±)-Normetazocine | Common starting material for derivatization | mdpi.com |

| (−)-cis-(1R,5R,9R)-N-normetazocine | Chiral intermediate for N-substitution | nih.gov |

| (R)-(benzyloxy)(phenyl)acetaldehyde | Chiral starting material for asymmetric synthesis | csic.es |

| N-tosylhomoallylamine | Reactant for Aza-Prins cyclization | csic.es |

| (2S,4S)-2-benzyl-1-methylpiperidin-4-ol | Enantiopure precursor for Friedel-Crafts cyclization | csic.es |

Diversification Strategies for the Benzomorphan Core

The versatility of the benzomorphan scaffold lies in the numerous possibilities for its structural diversification, which allows for the fine-tuning of its biological activity. nih.gov The most common strategy involves modification at the basic nitrogen atom. nih.govresearchgate.net

N-Substituent Modification: A wide array of substituents can be introduced at the nitrogen atom of the normetazocine core. This is often achieved by alkylation or acylation of N-normetazocine with various reagents. nih.govresearchgate.net Examples include:

N-phenethyl groups: Introducing a phenethyl moiety, which can be further substituted on its aromatic ring with groups like fluoro or hydroxyl, has been shown to yield potent compounds. mdpi.com

N-propanamide and N-acetamide spacers: These linkers have been used to attach aromatic rings and/or alkyl residues to the benzomorphan nitrogen. researchgate.net For example, N-normetazocine can be reacted with amides like N-phenyl-3-bromopropanamide. nih.gov

N-allyl and N-propyl groups: These smaller alkyl chains are also common modifications. acs.org

Modification at Other Positions:

C8 Position: The benzomorphan nucleus can be modified at the C8 position with groups such as methylene (B1212753) or methyl by starting with a C8-oxo intermediate. mdpi.com

Aromatic Ring: The position of the hydroxyl group on the benzene ring (e.g., shifting from the 2'- to the 3'-position) can significantly alter receptor specificity. acs.orgnih.gov

Combinatorial Approaches: More advanced strategies involve the use of multicomponent assembly processes coupled with various ring-closing reactions. This allows for the rapid generation of a large library of norbenzomorphan scaffolds, which can then be further derivatized through reactions like aryl halide cross-coupling and nitrogen functionalization. nih.gov

| Diversification Strategy | Description | Key Reagents/Examples | Reference |

| N-Substitution | Alkylation or acylation of the normetazocine nitrogen. | Phenethyl bromides, 3-bromopropionyl chloride, N-phenyl-3-bromopropanamide | mdpi.comnih.govresearchgate.net |

| C8-Substitution | Modification at the C8 position of the benzomorphan ring. | C8-oxo intermediates, Wittig reagents | mdpi.com |

| Aromatic Ring Substitution | Altering the position of substituents on the fused benzene ring. | Shifting the hydroxyl group from 2' to 3' | acs.orgnih.gov |

| Combinatorial Synthesis | Multicomponent assembly to create a library of analogs. | Aryl halide cross-coupling, various ring-closing reactions | nih.gov |

Asymmetric Synthesis and Chiral Resolution Techniques

The stereochemistry of 6,7-benzomorphan derivatives is critically important for their biological activity. nih.govsigmaaldrich.com The spatial arrangement of substituents determines the affinity and selectivity for various receptors. Therefore, significant effort has been dedicated to developing methods for obtaining stereochemically pure benzomorphans.

Diastereoselective Synthesis of 6,7-Benzomorphan Diastereoisomers

Diastereoselective synthesis focuses on controlling the formation of multiple chiral centers to favor one diastereoisomer over others. The aforementioned Aza-Prins reaction is an example of such a process, affording an 88:12 mixture of diastereoisomeric 6-oxa-2-azabicyclo[3.2.1]octanes, from which the major diastereoisomer can be isolated. csic.es

Another common strategy for achieving diastereoselectivity is to start with an already resolved compound that contains some of the desired stereocenters. Syntheses frequently begin with specific, resolved epimers of normetazocine, such as the α-epimers ((+)-(1S,5S,9S)- and (−)-(1R,5R,9R)-normetazocine) or the β-epimers ((+)-(1S,5S,9R)- and (−)-(1R,5R,9S)-normetazocine). acs.org By using these stereochemically defined starting materials, chemists can synthesize new derivatives with a specific and predictable three-dimensional structure. nih.gov

Optical Resolution Methods for Racemic Mixtures

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), optical resolution is required to separate them. This is a common and practical approach in benzomorphan chemistry.

A well-established method for resolving racemic (±)-normetazocine involves the use of a chiral resolving agent, (+)-3-bromo-8-camphorsulfonic acid. mdpi.com This acid reacts with the racemic base to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.

Similarly, other benzomorphan intermediates can be resolved using different chiral acids. For example, a racemic C8-substituted m-methoxy-N-phenethyl-6,7-benzomorphan intermediate was successfully resolved using (+)-tartaric acid in a solvent system of DMF and acetone. mdpi.com

| Technique | Description | Example | Reference |

| Enantioselective Synthesis | Direct synthesis of a single enantiomer. | Aza-Prins reaction of (R)-(benzyloxy)(phenyl)acetaldehyde. | csic.es |

| Diastereoselective Synthesis | Preferential formation of one diastereomer over others. | Using specific α- or β-epimers of normetazocine as starting materials. | acs.org |

| Optical Resolution | Separation of a racemic mixture into its constituent enantiomers. | Resolution of (±)-normetazocine with (+)-3-bromo-8-camphorsulfonic acid. | mdpi.com |

| Optical Resolution | Separation of a racemic mixture into its constituent enantiomers. | Resolution of a C8-substituted intermediate with (+)-tartaric acid. | mdpi.com |

Advanced Chemical Transformations in 6,7-Benzomorphan Synthesis

The construction of the 6,7-benzomorphan skeleton involves a series of sophisticated chemical reactions designed to build the fused ring system efficiently and with high stereoselectivity. Key transformations include powerful cyclization strategies and stereocontrolled modifications.

The aza-Prins reaction is a powerful method for the stereoselective synthesis of nitrogen-containing heterocycles, particularly the piperidine (B6355638) ring, which forms a central part of the benzomorphan structure. researchgate.net This reaction typically involves the cyclization of a homoallylic amine with an aldehyde, promoted by a Lewis acid. researchgate.net

In the context of 6,7-benzomorphan synthesis, an asymmetric aza-Prins reaction has been effectively used as a key step. nih.govcsic.es For instance, the synthesis of (1R,5S)-2-methyl-6,7-benzomorphan utilizes the reaction between (R)-(benzyloxy)(phenyl)acetaldehyde and N-tosylhomoallylamine. nih.govcsic.es The choice of Lewis acid catalyst is critical for the reaction's efficiency and diastereoselectivity. Bismuth(III) triflate (Bi(OTf)₃) has been shown to be a particularly effective catalyst for this transformation, affording the key 6-oxa-2-azabicyclo[3.2.1]octane intermediate in good yield. nih.govcsic.es

The reaction proceeds via the formation of an oxocarbenium ion from the aldehyde, which is then attacked by the nitrogen of the homoallylic amine, followed by cyclization onto the alkene. This strategy establishes crucial stereocenters early in the synthetic sequence, which are then carried through to the final benzomorphan product.

Table 1: Representative Catalysts in Aza-Prins Cyclization for Benzomorphan Precursors

| Catalyst | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| Bi(OTf)₃ | (R)-(benzyloxy)(phenyl)acetaldehyde, N-tosylhomoallylamine | 6-oxa-2-azabicyclo[3.2.1]octane derivative | High | csic.es |

| InCl₃ | Aldehydes, Homoallylic amines | Piperidine derivatives | High | researchgate.net |

This table is for illustrative purposes and highlights catalysts used in Aza-Prins reactions relevant to piperidine synthesis.

The intramolecular Friedel-Crafts reaction is a cornerstone of benzomorphan synthesis, serving as the final step to construct the fused aromatic ring system. csic.es This reaction involves an electrophilic aromatic substitution where a tethered electrophile, typically a carbocation generated from an alcohol or alkene, attacks the electron-rich aromatic ring to form the final C-C bond, thus closing the third ring of the benzomorphan core. masterorganicchemistry.com

This cyclization is most often acid-catalyzed, using strong Brønsted acids like polyphosphoric acid or trifluoroacetic acid, or Lewis acids. csic.esbeilstein-journals.orgnih.gov For example, following the aza-Prins reaction, the resulting piperidinol intermediate can undergo an acid-catalyzed intramolecular Friedel-Crafts cyclization to yield the complete benzomorphan skeleton. nih.govcsic.es The success of this ring closure is highly dependent on the nature of the substrate and the reaction conditions. The formation of six-membered rings through this method is generally favored. masterorganicchemistry.com

The identity of the substituent on the nitrogen atom of the benzomorphan ring system is a critical determinant of its biological activity profile. nih.gov Therefore, stereoselective alkylation and acylation reactions are essential for creating diverse libraries of these compounds. These reactions are typically performed on a normetazocine precursor (where the N-substituent is a hydrogen atom).

The presence and position of a phenolic hydroxyl group on the aromatic ring of the 6,7-benzomorphan structure are crucial for activity. acs.orgnih.gov During multi-step syntheses, this hydroxyl group is often protected as an ether (e.g., a methyl or benzyl (B1604629) ether) to prevent it from interfering with other reactions. The final step in such a synthetic route is the deprotection, or cleavage, of this ether to reveal the free hydroxyl group.

Ether cleavage is most commonly achieved by treatment with strong acids, such as hydrobromic acid (HBr), hydroiodic acid (HI), or strong Lewis acids like boron tribromide (BBr₃). longdom.orgmasterorganicchemistry.com The choice of reagent depends on the nature of the ether and the presence of other functional groups in the molecule. For example, benzyl ethers can be selectively cleaved under mild conditions using reagents like boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which tolerates a wide range of other functional groups. organic-chemistry.org The manipulation of these hydroxy groups is a key strategy; for example, shifting the hydroxyl group from the 2'-position to the 3'-position has been shown to significantly alter the compound's receptor binding profile. nih.govsigmaaldrich.com

Spectroscopic and Chromatographic Methods in Synthetic Characterization

The unambiguous identification and confirmation of the structure of synthesized 6,7-benzomorphan hydrochloride derivatives, including their stereochemistry, require a combination of modern spectroscopic and chromatographic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the synthesized compound, confirming its molecular formula. nih.gov

X-Ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute stereochemistry of all chiral centers. nih.govnih.gov This technique has been vital in confirming the stereochemical configurations of various 6,7-benzomorphan derivatives.

Chromatography: Chromatographic methods are essential for the purification of intermediates and final products. Column chromatography on silica (B1680970) gel is widely used to separate reaction mixtures and isolate the desired compounds. researchgate.netmdpi.com It is particularly useful for separating diastereomers that may form during the synthesis. researchgate.net High-performance liquid chromatography (HPLC), especially using chiral stationary phases, is employed to separate enantiomers and determine the enantiomeric purity of the final product.

Table 2: Analytical Techniques for the Characterization of 6,7-Benzomorphan Derivatives

| Technique | Purpose | Information Obtained | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation | Connectivity, chemical environment of atoms, stereochemical relationships. | nih.govnih.gov |

| Mass Spectrometry (MS) | Molecular Formula Confirmation | Precise molecular weight and elemental composition. | nih.gov |

| X-Ray Crystallography | Absolute Structure Determination | 3D arrangement of atoms, absolute stereochemistry. | nih.govnih.gov |

| Column Chromatography | Purification | Separation of diastereomers and impurities. | researchgate.net |

Opioid Receptor Pharmacology of 6,7 Benzomorphan Hydrochloride

Opioid Receptor Binding Kinetics and Selectivity Profiling

The interaction of 6,7-benzomorphan compounds with opioid receptors is a complex interplay of affinity and selectivity, largely dictated by the nature of the substituent at the nitrogen atom and other positions on the molecule. acs.org This class of compounds can exhibit a wide spectrum of activities, ranging from agonism to antagonism at the various opioid receptor subtypes. nih.gov

Mu Opioid Receptor (MOR) Ligand Affinities and Binding Mechanisms

The 6,7-benzomorphan structure is known to have a high affinity for the mu-opioid receptor (MOR), which is a key target for many clinically used analgesics. nih.gov The binding affinity is significantly influenced by the substituent on the nitrogen atom. For instance, the introduction of an N-propanamide spacer with an N-phenylpropanamido substituent, as seen in the derivative LP1, results in a high affinity for the MOR with a reported inhibition constant (Ki) of 0.83 nM. researchgate.net This suggests a strong and favorable interaction with the binding pocket of the MOR.

The binding mechanism of benzomorphan (B1203429) derivatives at the MOR is generally considered to be competitive, where they vie with endogenous and exogenous opioids for the orthosteric binding site. acs.org This is supported by studies where these compounds displace radiolabeled MOR agonists like [3H]DAMGO. nih.gov The stereochemistry of the benzomorphan core is also critical for MOR affinity, with specific enantiomers showing preferential binding. nih.gov Furthermore, modifications to other parts of the molecule, such as the aromatic hydroxyl group, can significantly impact MOR affinity. For example, shifting the hydroxyl group from the 2'-position to the 3'-position has been shown to considerably reduce affinity for the MOR. nih.govnih.gov

Delta Opioid Receptor (DOR) Ligand Affinities and Binding Mechanisms

The affinity of 6,7-benzomorphan derivatives for the delta-opioid receptor (DOR) is highly variable and exquisitely dependent on the N-substituent. Generally, achieving high affinity for the DOR requires very specific structural features. researchgate.net For example, the aforementioned LP1, while potent at the MOR, displays a lower but still significant affinity for the DOR with a Ki of 29 nM. researchgate.net

The binding of benzomorphans at the DOR is also understood to be competitive, as evidenced by their ability to displace selective DOR radioligands such as [3H]DPDPE. nih.gov However, some derivatives exhibit more complex interactions. For instance, the compound (-)-NIH 11082 has been shown to produce its pharmacological effects through a delta-opioid receptor mechanism, despite having a low binding affinity. This suggests a potential allosteric or indirect mechanism of action for some benzomorphan derivatives at the DOR.

Kappa Opioid Receptor (KOR) Ligand Affinities and Binding Mechanisms

The kappa-opioid receptor (KOR) is another important target for benzomorphan derivatives, with many compounds in this class being characterized as KOR agonists. nih.gov The selectivity for the KOR over other opioid receptors is, once again, heavily influenced by the N-substituent. An N-acetamide spacer and/or bulkier amide groups on the nitrogen substituent have been shown to preferentially lead to KOR selectivity. researchgate.net The compound LP1, for example, has a low affinity for the KOR with a Ki of 110 nM. researchgate.net In contrast, other benzomorphan derivatives, such as cyclazocine (B1219694), have a high affinity for the KOR. acs.org

Competitive binding at the orthosteric site is the primary mechanism of interaction for most benzomorphan derivatives at the KOR. This is demonstrated by their ability to displace KOR-selective radioligands like [3H]U69,593 in binding assays. nih.gov

Competitive Radioligand Displacement Analysis for Opioid Receptors

Competitive radioligand displacement assays are a cornerstone in characterizing the binding profiles of 6,7-benzomorphan derivatives. These assays measure the ability of an unlabeled compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the unlabeled compound's binding affinity (Ki).

Standard radioligands used in these assays include:

[3H]DAMGO for the mu-opioid receptor. nih.gov

[3H]DPDPE for the delta-opioid receptor. nih.gov

[3H]U69,593 for the kappa-opioid receptor. nih.gov

By performing these displacement assays, researchers can generate a selectivity profile for a given benzomorphan derivative, indicating its preference for one opioid receptor subtype over others. For instance, the selectivity ratio of LP1 for the DOR over the MOR is 35.1, and for the KOR over the MOR is 132.5, highlighting its MOR-preferring profile. researchgate.net

Table 1: Opioid Receptor Binding Affinities of Selected 6,7-Benzomorphan Derivatives

| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | Reference |

|---|---|---|---|---|

| LP1 | 0.83 | 29 | 110 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Identification and Characterization of Benzomorphan-Selective Opioid Binding Sites

Intriguingly, research has suggested the existence of a distinct opioid binding site that is particularly selective for benzomorphan drugs. acs.org These putative "benzomorphan binding sites" were identified in rat brain membranes where the binding of [3H]diprenorphine persisted even in the presence of high concentrations of MOR and DOR selective ligands. This remaining binding showed high affinity for several 6,7-benzomorphan derivatives, including cyclazocine and ethylketocyclazocine. acs.org

The regional distribution of these benzomorphan-selective sites in the brain appears to be similar to that of MORs but different from DORs. acs.org The concentration of these sites is estimated to be about one-half to one-third that of MORs. acs.org This discovery suggests that the pharmacological effects of some benzomorphan drugs may be mediated, at least in part, by this unique binding site, which is distinct from the classical mu, delta, and kappa opioid receptors.

Ligand-Receptor Functional Modalities

Beyond simple binding affinity, the functional activity of 6,7-benzomorphan derivatives at opioid receptors is a critical aspect of their pharmacology. These compounds can act as full agonists, partial agonists, or antagonists, and some exhibit mixed functional profiles, acting as an agonist at one receptor subtype and an antagonist at another.

For example, within a series of N-substituted 2'-hydroxy-5-methyl-9α-propyl-6,7-benzomorphans, compounds with N-pentyl and N-hexyl substituents act as narcotic antagonists, a departure from the agonist activity of the N-methyl parent compound. nih.gov This highlights the profound impact of the N-substituent on functional efficacy.

The benzomorphan derivative LP1, with its high affinity for the MOR and moderate affinity for the DOR, has been characterized as a MOR/DOR agonist in functional assays such as the adenylyl cyclase assay. researchgate.net Conversely, some benzomorphan derivatives are known to be mixed kappa-agonists and mu-antagonists. nih.gov This mixed profile can be therapeutically advantageous, potentially offering analgesia with a reduced side-effect profile.

The functional modality is also influenced by the specific signaling pathway being measured. The concept of "biased agonism" suggests that a ligand can preferentially activate one signaling cascade (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment) at the same receptor. Modifications to the benzomorphan scaffold have been shown to produce such biased agonists, which could lead to the development of safer opioid analgesics. acs.org

Table 2: Functional Activity of Selected 6,7-Benzomorphan Derivatives

| Compound | Receptor | Functional Activity | Assay | Reference |

|---|---|---|---|---|

| LP1 | MOR | Agonist (IC50 = 4.8 nM) | Adenylyl Cyclase | researchgate.net |

| LP1 | DOR | Agonist (IC50 = 12 nM) | Adenylyl Cyclase | researchgate.net |

| N-Pentyl-2'-hydroxy-5-methyl-9α-propyl-6,7-benzomorphan | Opioid | Antagonist | In vivo | nih.gov |

| N-Hexyl-2'-hydroxy-5-methyl-9α-propyl-6,7-benzomorphan | Opioid | Antagonist | In vivo | nih.gov |

This table is interactive. Click on the headers to sort the data.

G-Protein Signaling Pathway Activation (e.g., [35S]GTPγS Assays)

The primary mechanism of action for opioid receptors involves coupling to inhibitory G proteins (Gαi/o). nih.govyoutube.com Upon agonist binding, the receptor undergoes a conformational change, which facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated heterotrimeric G protein. nih.gov This event leads to the dissociation of the Gα-GTP and Gβγ subunits, which then interact with and modulate various downstream effector systems. nih.gov

A standard method to quantify the activation of G proteins by an agonist is the [35S]GTPγS binding assay. This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor activation. The amount of radioactivity incorporated is directly proportional to the extent of G-protein activation by the agonist. For opioid receptors, agonist stimulation leads to an increase in [35S]GTPγS binding, and different ligands can exhibit varying levels of efficacy in promoting this response. psu.edu

Within the 6,7-benzomorphan class, ligands demonstrate a range of efficacies in activating G-protein signaling. For instance, some derivatives act as full agonists, potently stimulating G-protein coupling, while others are partial agonists with lower intrinsic activity. umich.edu The concept of biased agonism is particularly relevant, where a ligand may preferentially activate the G-protein pathway over other signaling cascades, such as the β-arrestin pathway. nih.govmdpi.com A compound known as 2S-LP2, an N-substituted 6,7-benzomorphan derivative, has been identified as a G protein-biased agonist for both mu-opioid (MOR) and delta-opioid (DOR) receptors. nih.gov This functional selectivity is a key area of research, aiming to develop analgesics that maximize G-protein-mediated therapeutic effects while minimizing β-arrestin-mediated side effects. nih.govmdpi.com

Adenylyl Cyclase Activity Modulation

One of the principal downstream effectors of Gαi/o protein activation is the enzyme adenylyl cyclase. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). painphysicianjournal.comnih.gov This reduction in cAMP levels subsequently impacts the activity of protein kinases, such as protein kinase A (PKA), and alters gene transcription processes. painphysicianjournal.com Chronic activation of opioid receptors can lead to a compensatory upregulation of the adenylyl cyclase/cAMP pathway, a phenomenon associated with opioid tolerance and dependence. frontiersin.org

Studies have demonstrated that activation of MOR and DOR by agonists can cause a significant inhibition of adenylyl cyclase activity. nih.gov The 6,7-benzomorphan derivative bremazocine (B1667778) has been shown to inhibit stimulated adenylyl cyclase activity, an effect mediated through mu and delta receptors rather than kappa receptors in certain experimental models. nih.gov Research into specific adenylyl cyclase isoforms, such as adenylyl cyclase 1 (AC1), has shown their expression can increase in response to chronic morphine administration, suggesting a role in the neuroplastic changes underlying tolerance. frontiersin.org Therefore, the ability of 6,7-benzomorphan compounds to modulate adenylyl cyclase is a critical component of their pharmacological profile.

Receptor-Effector Coupling and Biased Agonism (e.g., BRET Assays for β-Arrestin Recruitment)

Following agonist binding and G-protein activation, G protein-coupled receptors (GPCRs) are typically phosphorylated by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation promotes the binding of β-arrestin proteins to the receptor. β-arrestin recruitment serves two primary functions: it desensitizes the receptor by sterically hindering further G-protein coupling, and it initiates a separate wave of signaling by acting as a scaffold for various intracellular proteins, including those in the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov

The concept of "biased agonism" or "functional selectivity" describes the ability of different ligands to stabilize distinct receptor conformations, leading to preferential activation of one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). nih.govnih.gov This has profound implications for drug development, as the G-protein pathway is largely associated with the desired analgesic effects of opioids, while the β-arrestin pathway has been linked to adverse effects like respiratory depression and tolerance. nih.govmdpi.com

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique used to study these protein-protein interactions in real-time in living cells. nih.govnih.gov In a typical BRET assay for β-arrestin recruitment, the opioid receptor is fused to a BRET donor (like Renilla luciferase), and β-arrestin is fused to a BRET acceptor (like Yellow Fluorescent Protein). nih.gov When an agonist induces the recruitment of β-arrestin to the receptor, the donor and acceptor molecules are brought into close proximity, allowing for energy transfer and the emission of light by the acceptor, which can be quantified. nih.govnih.gov

As mentioned, the 6,7-benzomorphan derivative 2S-LP2 shows a bias for the G-protein pathway, indicating it is less effective at recruiting β-arrestin compared to its ability to activate G-proteins. nih.gov This type of functional selectivity is a key characteristic that differentiates the pharmacological profiles of various 6,7-benzomorphan compounds. nih.govnih.gov

Stereochemical Determinants of Opioid Receptor Functional Selectivity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the interaction of 6,7-benzomorphan derivatives with opioid receptors and their subsequent functional activity. The rigid, multi-ring structure of the benzomorphan nucleus contains multiple chiral centers, meaning that these compounds can exist as different stereoisomers (enantiomers and diastereomers). These isomers, despite having the same chemical formula, can exhibit vastly different pharmacological properties.

Research has unequivocally shown that the absolute stereochemistry of 6,7-benzomorphan derivatives is crucial for differentiating their affinity and selectivity for various receptors. nih.gov For example, studies comparing enantiomers found that (-)-1R,9β,2"S-enantiomers displayed a higher affinity for the NMDA receptor-channel complex, whereas other isomers had higher affinity for the mu-opioid receptor. nih.gov This highlights how a specific spatial orientation is required for optimal binding to the opioid receptor pocket.

Furthermore, stereochemistry influences not just binding affinity but also functional selectivity (biased agonism). The unique structural specificity of (-)-NIH 11082, which is selectively antagonized by the delta-opioid antagonist naltrindole, underscores the importance of its specific stereoconfiguration for its delta-agonist activity. nih.gov The precise orientation of substituents on the benzomorphan skeleton dictates how the ligand interacts with specific amino acid residues within the transmembrane helices of the opioid receptor, stabilizing the particular receptor conformation that leads to either G-protein activation, β-arrestin recruitment, or blockade of the receptor. nih.govnih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 6,7-Benzomorphan hydrochloride |

| (-)-(1R,5R,9R)-5,9-Dimethyl-2'-hydroxy-2-(6-hydroxyhexyl)-6,7-benzomorphan hydrochloride ((-)-NIH 11082) |

| 2S-LP2 |

| Alfentanil |

| Bremazocine |

| Buprenorphine |

| Butorphanol |

| Codeine |

| Cyclazocine |

| DAMGO ([D-Ala2, MePhe4, Gly-ol5]enkephalin) |

| DPDPE ([D-Pen2, D-Pen5]enkephalin) |

| Etorphine |

| Fentanyl |

| Hydromorphone |

| Ketazocine |

| Methadone |

| Morphine |

| Nalbuphine |

| Nalorphine |

| Naloxone (B1662785) |

| Naltrindole |

| Oxycodone |

| Pentazocine (B1679294) |

| Phenazocine |

| Tifluadom |

| Tramadol |

| U-50,488 |

Structure Activity Relationships Sar of 6,7 Benzomorphan Hydrochloride Derivatives

Influence of N-Substituent Chemical Architecture on Receptor Affinity and Efficacy

The substituent attached to the nitrogen atom of the 6,7-benzomorphan core is a primary determinant of a derivative's pharmacological profile, influencing its affinity for various receptors and modulating its efficacy as an agonist, antagonist, or partial agonist. nih.govnih.gov The nature of this substituent can dramatically alter the compound's interaction with opioid receptors (μ, δ, and κ), as well as other targets such as the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.govresearchgate.net

Alkyl, Alkenyl, and Alkynyl Chain Variations

The size and nature of N-alkyl substituents play a crucial role in determining the pharmacological activity of 6,7-benzomorphan derivatives. While an N-methyl group is often associated with potent opioid agonist activity, as seen in the prototypical compound metazocine, increasing the alkyl chain length can lead to a spectrum of effects. nih.govnih.gov For instance, a shift from an N-methyl to an N-allyl group can convert a μ-opioid agonist into an antagonist. nih.gov

Unsaturation in the N-substituent, such as the presence of a double (alkenyl) or triple (alkynyl) bond, also significantly impacts receptor interaction. The N-dimethylallyl substituent in pentazocine (B1679294), for example, confers mixed agonist-antagonist properties at μ- and κ-opioid receptors. nih.gov Systematic studies have explored a range of N-alkenyl and N-alkynyl groups, revealing that the position and geometry of the unsaturation are critical for optimizing receptor affinity and efficacy. nih.gov

| Compound | N-Substituent | Receptor Target | Activity Profile |

|---|---|---|---|

| Metazocine | -CH₃ | μ-opioid, κ-opioid | Agonist |

| Pentazocine | -CH₂CH=C(CH₃)₂ | μ-opioid, κ-opioid | Mixed Agonist-Antagonist |

| Cyclazocine (B1219694) | -CH₂-cyclopropyl | μ-opioid, κ-opioid | Mixed Agonist-Antagonist |

| Phenazocine | -CH₂CH₂C₆H₅ | μ-opioid | Agonist |

Aromatic and Heterocyclic Group Incorporations

The incorporation of aromatic and heterocyclic moieties into the N-substituent introduces significant bulk and potential for additional binding interactions, such as π-π stacking and hydrophobic interactions, within the receptor pocket. The N-phenethyl substituent, for example, is a well-known modification that often leads to potent μ-opioid receptor agonists. nih.govnih.gov The potency of these derivatives can be further modulated by introducing substituents on the aromatic ring of the N-phenethyl group. Both electron-donating and electron-withdrawing substituents on the para position of the phenethyl ring have been shown to produce highly potent MOR agonists. nih.gov

Furthermore, the replacement of the N-phenethyl group with other aromatic or heterocyclic systems has been explored to fine-tune receptor selectivity and efficacy. These modifications can alter the conformational flexibility of the N-substituent and introduce new points of interaction with the receptor.

Spacer Design and its Impact on Ligand-Receptor Recognition

The length and composition of the spacer connecting the nitrogen atom to a terminal functional group are critical for optimal ligand-receptor recognition. Increasing the chain length of N-substituents containing esters or carboxylic acids has been shown to enhance antinociceptive activity in vivo. nih.gov This suggests that a proper spatial orientation of the terminal group relative to the benzomorphan (B1203429) core is necessary for effective interaction with the receptor.

In the case of N-propanamide substituted derivatives, the spacer allows the terminal phenyl group to engage in key interactions within the receptor binding pocket. The flexibility of the spacer is also a key factor, with studies showing that increased flexibility in the N-substituent can lead to optimal interactions with the opioid receptor binding pocket.

Aromatic Hydroxy Function Position and its Contribution to Receptor Specificity

The position of the hydroxyl group on the aromatic ring of the 6,7-benzomorphan scaffold is a critical determinant of receptor specificity. Shifting this functional group can dramatically alter the compound's affinity for different receptor systems.

Research has demonstrated that moving the hydroxy group from the 2'-position to the 3'-position can significantly increase affinity for the NMDA receptor-channel complex while concurrently reducing affinity for the μ-opioid receptor. nih.govresearchgate.net This highlights the distinct binding modes of 6,7-benzomorphan derivatives at these two different receptor sites. Conversely, a hydroxyl function in the 4'-position has been found to be crucial for enhancing sodium channel blocking properties. nih.govresearchgate.net This positional isomerization of the phenolic hydroxyl group serves as a powerful tool for developing ligands with tailored receptor selectivity.

| Compound Series | Hydroxyl Position | Primary Receptor Target | Effect on Affinity |

|---|---|---|---|

| NMDA Receptor Antagonists | Shift from 2' to 3' | NMDA Receptor | Significant Increase nih.govresearchgate.net |

| NMDA Receptor Antagonists | Shift from 2' to 3' | μ-Opioid Receptor | Considerable Reduction nih.govresearchgate.net |

| Sodium Channel Blockers | 4' | Voltage-gated Sodium Channels | Crucial for Improved Properties nih.govresearchgate.net |

Steric and Electronic Effects of Substituents at Key Bridgehead and Ring Positions

The electronic properties of substituents on the aromatic ring also play a role in modulating receptor affinity. Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient regions of the receptor. Conversely, electron-withdrawing groups can decrease the electron density, which may be favorable for interactions with electron-rich pockets. These electronic effects, in concert with steric factors, contribute to the fine-tuning of ligand-receptor binding.

Absolute and Relative Stereochemistry as Critical Modulators of Pharmacological Action

Stereochemistry is a paramount factor in the pharmacological activity of 6,7-benzomorphan derivatives. The rigid, polycyclic structure of the benzomorphan core contains multiple chiral centers, and the specific spatial arrangement of substituents at these centers is critical for receptor recognition and subsequent biological response.

The absolute stereochemistry of the benzomorphan nucleus is crucial for differentiating between activities at various receptors. For example, the (-)-1R enantiomers have been shown to exhibit a higher affinity for the NMDA receptor-channel complex compared to their (+)-1S counterparts. nih.govresearchgate.net This stereoselectivity underscores the specific three-dimensional requirements of the receptor binding site.

Relative stereochemistry, particularly the orientation of substituents at the C9 position (α or β), also profoundly influences pharmacological activity. Studies have consistently shown that 9β-epimers often display higher affinity for the NMDA receptor compared to the corresponding 9α-epimers. researchgate.net The stereochemistry of the N-substituent itself can also introduce another layer of complexity and stereoselectivity in receptor binding and efficacy. unife.it

| Stereochemical Feature | Example | Receptor Target | Observed Effect |

|---|---|---|---|

| Absolute Stereochemistry | (-)-1R Enantiomers | NMDA Receptor | Higher Affinity nih.govresearchgate.net |

| Relative Stereochemistry | 9β-Epimers vs. 9α-Epimers | NMDA Receptor | Higher Affinity for 9β researchgate.net |

| N-Substituent Stereochemistry | 2S-hydroxy-2-phenylethyl vs. 2R-hydroxy-2-phenylethyl | MOR, DOR, KOR | 2S enantiomer showed better affinity profile unife.it |

Diastereoisomeric Configuration and Receptor Interactions

The rigid framework of the 6,7-benzomorphan ring system gives rise to multiple stereocenters, leading to the existence of various diastereomers, particularly epimers. Research has consistently shown that the configuration at these centers is a critical determinant of receptor affinity and selectivity. For instance, in a series of stereoisomeric 6,7-benzomorphan derivatives designed as antagonists for the N-methyl-D-aspartate (NMDA) receptor, the stereochemistry plays a crucial role in differentiating between NMDA receptor and µ-opioid receptor activity. nih.govresearchgate.net

Studies comparing epimers have revealed that derivatives with a β-orientation at the 9-position (9β-epimers) generally exhibit a higher affinity for the NMDA receptor site compared to their α-epimer counterparts. researchgate.net This demonstrates that even a subtle change in the spatial orientation of a single substituent can significantly impact the ligand-receptor binding interaction. Furthermore, the position of functional groups on the aromatic ring can modulate this stereochemical preference. Shifting a hydroxyl group from the 2'-position to the 3'-position was found to markedly increase affinity for the NMDA receptor-channel complex while concurrently reducing affinity for the µ-opioid receptor. nih.govresearchgate.net This interplay between stereoisomeric configuration and substituent placement is a key principle in the rational design of selective benzomorphan-based ligands.

Enantiomeric Purity and Ligand Discrimination

Biological receptors are chiral environments, enabling them to differentiate between enantiomers—stereoisomers that are non-superimposable mirror images. This principle of enantiomeric discrimination is clearly observed in the 6,7-benzomorphan series. The absolute stereochemistry is critically important for differentiating between activities at various receptors, such as the NMDA and µ-opioid receptors. nih.govresearchgate.net

Specifically, research has shown that the primary NMDA receptor affinity resides in the (-)-1R-enantiomers. researchgate.net These enantiomers consistently exhibit a higher affinity for the NMDA receptor-channel complex than their corresponding (+)-enantiomers. researchgate.net For example, the (-)-1R,9β,2''S-enantiomer of one derivative was identified as having the highest affinity for the NMDA receptor site, with a Ki value of 35 nmol/L. researchgate.net This high degree of enantioselectivity underscores the precise conformational and steric fit required for a ligand to effectively bind to its target receptor.

| Compound Stereochemistry | Configuration | Binding Affinity (Ki in nmol/L) |

|---|---|---|

| (-)-Enantiomer, 9β-epimer | 1R, 9β | 35 |

| (-)-Enantiomer, 9α-epimer | 1R, 9α | >100 |

| (+)-Enantiomer, 9β-epimer | 1S, 9β | >1000 |

| (+)-Enantiomer, 9α-epimer | 1S, 9α | >1000 |

Conformational Analysis and its Correlation with Receptor Binding and Activity

Piperidine (B6355638) Ring Conformations in Benzomorphans

The 6,7-benzomorphan structure, systematically named 2,6-methano-3-benzazocine, contains a piperidine ring fused within its bridged architecture. This fusion severely restricts the conformational flexibility of the piperidine ring, which is forced to adopt a relatively rigid chair-like conformation. This constrained geometry locks the nitrogen atom and its substituent, as well as the substituents at positions 5 and 9, into well-defined spatial orientations.

Quantitative Relationships between Molecular Conformation and Potency

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the structural or physicochemical properties of a set of molecules with their biological activity. For rigid molecules like 6,7-benzomorphans, 3D-QSAR approaches are particularly powerful, as the well-defined conformation allows for the correlation of the three-dimensional steric and electrostatic fields of the molecule with its potency. nih.govmdpi.com

Studies have successfully established quantitative links between the molecular conformation of benzomorphan derivatives and their receptor affinity. By analyzing the crystal structures of active compounds, researchers can identify the key structural features and distances that define the "analgesic pharmacophore." For example, the precise orientation of the N-substituent relative to the aromatic ring and the core scaffold can dramatically influence binding affinity. Modifications that alter this conformation, even subtly, can lead to significant changes in potency. The data below illustrates how modifications to the core structure, which influence the molecule's electronic and conformational properties, result in quantifiable changes in receptor binding affinity.

| Compound Series | Aromatic Hydroxy Position | Binding Affinity (Ki in nmol/L) |

|---|---|---|

| N-Allyl-9,9-dimethyl-6,7-benzomorphan | 1' | 110 |

| N-Allyl-9,9-dimethyl-6,7-benzomorphan | 2' | 130 |

| N-Allyl-9,9-dimethyl-6,7-benzomorphan | 3' | 120 |

| N-Allyl-9,9-dimethyl-6,7-benzomorphan | 4' | 410 |

Interactions of 6,7 Benzomorphan Hydrochloride with Non Opioid Receptors and Ion Channels

N-methyl-D-aspartate (NMDA) Receptor-Channel Complex Antagonism

A series of stereoisomeric 6,7-benzomorphan derivatives have been synthesized and evaluated for their capacity to antagonize the N-methyl-D-aspartate (NMDA) receptor-channel complex. nih.govacs.org The NMDA receptor, a glutamate-gated cation channel, is fundamental to synaptic plasticity, learning, and memory. nih.govwikipedia.org Its overactivation can lead to excitotoxicity, making NMDA receptor antagonists a subject of significant research. nih.gov

The antagonistic activity of 6,7-benzomorphan derivatives at the NMDA receptor is often quantified by their ability to displace potent, selective, non-competitive NMDA receptor antagonists like [3H]MK-801 (dizocilpine) from the channel's binding site. nih.govacs.orgabcam.com MK-801 is an open channel blocker, meaning it binds within the ion channel pore when the receptor is activated, thereby preventing the flow of ions. wikipedia.orgabcam.com The displacement of [3H]MK-801 from its binding site in rat brain synaptosomal membranes serves as a direct measure of a compound's affinity for this site within the NMDA receptor-channel complex. nih.govsigmaaldrich.com This radioligand binding assay is a standard in vitro method to screen and characterize potential NMDA receptor antagonists. researchgate.net

The stereochemistry of the 6,7-benzomorphan scaffold is a critical determinant of its affinity for the NMDA receptor. nih.govacs.org Structure-activity relationship studies have demonstrated that the absolute configuration of the molecule plays a crucial role. nih.govsigmaaldrich.com Specifically, the (-)-1R,9β,2''S-enantiomers consistently show a higher affinity for the NMDA receptor-channel complex compared to their corresponding enantiomers. nih.govacs.orgsigmaaldrich.com For instance, in a comparison of stereoisomers, the (-)-1R,9β-epimer was found to have the highest affinity for the NMDA receptor. researchgate.net This stereoselectivity is vital for differentiating between affinity for the NMDA receptor and other targets, such as the μ-opioid receptor. nih.govacs.org While the stereochemistry of the N-linked side chain appears to have a lesser impact, the (-)-1R,9β,2′′S-enantiomer has been identified as having the highest affinity for the NMDA receptor site in certain series. researchgate.net

The position of the aromatic hydroxy group significantly influences the binding affinity and selectivity of 6,7-benzomorphan derivatives for the NMDA receptor. nih.govacs.org Shifting the hydroxy group from the 2'-position to the 3'-position on the aromatic ring leads to a marked increase in affinity for the NMDA receptor-channel complex. nih.govacs.orgresearchgate.net Concurrently, this structural modification considerably reduces the compound's affinity for the μ-opioid receptor. nih.govacs.org This demonstrates that the substitution pattern of the hydroxy group is a key factor in engineering selectivity. Moving the hydroxyl group to the 3'- or 4'-position can result in a significant reduction in affinity for other receptors. researchgate.net

| Compound Feature | Observation | Reference |

|---|---|---|

| Displacement Assay | Ability to displace [3H]MK-801 is used to measure NMDA receptor antagonism. | nih.govacs.org |

| Stereochemistry | (-)-1R,9β,2''S-enantiomers exhibit higher affinity for the NMDA receptor complex. | nih.govacs.orgsigmaaldrich.com |

| Hydroxy Group Position | A shift from the 2'- to the 3'-position increases NMDA receptor affinity and reduces μ-opioid receptor affinity. | nih.govacs.orgresearchgate.net |

Voltage-Dependent Sodium Channel Blocking Properties

In addition to their effects on NMDA receptors, certain 6,7-benzomorphan derivatives have been identified as use-dependent blockers of voltage-gated sodium channels. acs.orgnih.gov These channels are crucial for the initiation and propagation of action potentials, and their blockade is a therapeutic strategy for conditions like neuropathic pain. nih.gov

The interaction of 6,7-benzomorphan derivatives with voltage-dependent sodium channels has been assessed by their ability to displace ligands such as [3H]batrachotoxin. acs.orgnih.gov Batrachotoxin is a neurotoxin that binds to site 2 of the sodium channel, causing it to remain open. The displacement of [3H]batrachotoxin by a test compound indicates that the compound binds to this site, which is associated with channel-blocking activity. acs.orgnih.gov This binding affinity is then often correlated with functional outcomes, such as the inhibition of glutamate (B1630785) release from rat brain slices. acs.org

The position of the hydroxyl group on the benzomorphan (B1203429) structure is also a critical factor for sodium channel blocking activity. acs.orgnih.gov Research has shown that a hydroxyl function in the 4'-position is a crucial structural feature for enhancing the sodium channel blocking properties of these compounds. acs.orgnih.gov The stereochemistry and the nature of the N-linked side chain also play a role in this interaction, with aromatic substitutions in the side chain improving affinity. acs.orgnih.gov By modifying the N-substituent and the position of the hydroxyl group, researchers have been able to develop potent sodium channel blockers. acs.org

| Compound Feature | Observation | Reference |

|---|---|---|

| Displacement Assay | Ability to displace [3H]batrachotoxin is used to measure binding to voltage-dependent sodium channels. | acs.orgnih.gov |

| Hydroxyl Function Position | A hydroxyl group in the 4'-position is crucial for improving sodium channel blocking properties. | acs.orgnih.gov |

| Side Chain | Stereochemistry and the topology of the N-linked side chain also influence the interaction. | acs.orgnih.gov |

Stereochemical and Topological Aspects of N-Linked Side Chains on Sodium Channel Interaction

The interaction of 6,7-benzomorphan derivatives with voltage-dependent sodium channels is significantly influenced by the stereochemistry and topology of the N-linked side chain. Research into a series of these derivatives has shown that modifications to the N-substituent are critical in defining their sodium channel blocking properties. nih.gov

A key finding is that the affinity of these compounds for sodium channels can be enhanced by the presence of an aromatic substitution within the side chain. nih.gov The spatial arrangement and the nature of this side chain are determining factors for the compound's ability to bind effectively. For instance, by systematically modifying the N-substituent and the substitution pattern of the hydroxyl function, researchers identified (2R)-[2α,3(S),6α]-1,2,3,4,5,6-hexahydro-6,11,11-tri-methyl-3-[2-(phenylmethoxy)propyl]-2,6-methano-3-benzazocin-10-ol hydrochloride as a particularly potent derivative. nih.gov This highlights the importance of the three-dimensional structure of the N-linked side chain in the interaction with the sodium channel. nih.gov

Furthermore, the absolute stereochemistry of the benzomorphan core is crucial for differentiating between affinity for the NMDA receptor-channel complex and the µ-opioid receptor, indicating that stereoisomerism is a key factor in receptor selectivity. nih.gov While this finding relates to the NMDA receptor, it underscores the general principle that the stereochemical configuration of benzomorphan derivatives dictates their interaction with various ion channels.

Sigma Receptor Ligand Activity

The benzomorphan scaffold is a well-established template for ligands that interact with sigma receptors. nih.gov Originally misclassified as a subtype of opioid receptors, the sigma receptor was later identified as a distinct entity with unique binding profiles, particularly for benzomorphan derivatives. researchgate.net The development of radiolabeled probes, such as [³H]-(+)-pentazocine, which is a benzomorphan derivative, was instrumental in distinguishing between sigma-1 (σ₁) and sigma-2 (σ₂) receptors. researchgate.net

Stereospecificity of Sigma Ligand Effects

The effects of benzomorphan ligands at sigma receptors are often stereospecific, meaning that one stereoisomer is significantly more active than the other. This enantioselectivity is a hallmark of their interaction with the σ₁ receptor.

For example, the psychotomimetic effects of N-allylnormetazocine (NANM) are stereospecific. (+)-NANM disrupts prepulse inhibition (a measure of sensorimotor gating), whereas the (−)-NANM isomer is ineffective. nih.gov Similarly, the stimulation of dopamine (B1211576) synthesis by benzomorphan sigma ligands is stereospecific. The (+) enantiomers of N-allylnormetazocine and pentazocine (B1679294) exhibit this effect, which is not observed with the corresponding (-) enantiomers. nih.govnih.gov This stereospecificity strongly suggests a direct and specific interaction with a binding site, such as that on the sigma receptor. nih.gov

| Compound | Stereoisomer | Observed Effect | Reference |

| N-allylnormetazocine (NANM) | (+) | Disrupts prepulse inhibition | nih.gov |

| N-allylnormetazocine (NANM) | (-) | Ineffective in disrupting prepulse inhibition | nih.gov |

| N-allylnormetazocine (NANM) | (+) | Stimulates dopamine synthesis | nih.govnih.gov |

| Pentazocine | (+) | Stimulates dopamine synthesis | nih.govnih.gov |

Modulation of Neurotransmitter Systems (e.g., Dopamine Synthesis) via Sigma Heteroreceptors

Benzomorphan sigma ligands can modulate neurotransmitter systems, notably the dopaminergic system. This modulation is thought to occur via putative sigma heteroreceptors located on nerve terminals. nih.gov

Studies have shown that the (+)-benzomorphan sigma ligands, specifically (+)-N-allylnormetazocine (NANM) and (+)-pentazocine, can increase dopamine synthesis in the corpus striatum of rats by 15-23% at concentrations of 0.1-1.0 µM. nih.gov This effect is stereospecific and can be blocked by the sigma antagonist BMY-14802, but not by the opioid antagonist naloxone (B1662785), confirming the involvement of sigma receptors rather than opioid receptors. nih.gov

Furthermore, systemic administration of (+)-pentazocine and (+)-NANM leads to a significant increase in the extracellular concentration of dopamine in the striatum. nih.gov This effect does not appear to be mediated by the dopamine transporter, as it is not blocked by a transporter inhibitor (GBR 12909). This suggests that these benzomorphan sigma ligands facilitate the release of dopamine from nigrostriatal neurons. nih.gov In contrast, other sigma ligands like di-o-tolylguanidine had no effect on dopamine concentration, while (+)-3-[3-hydroxyphenyl]-N-(1-propyl)piperidine (3-PPP) suppressed it, indicating a complex modulation of the dopamine system by different classes of sigma ligands. nih.gov

| Benzomorphan Ligand | Effect on Dopamine System | Proposed Mechanism | Reference |

| (+)-N-allylnormetazocine (NANM) | Stimulates dopamine synthesis and increases extracellular dopamine | Agonist at putative sigma heteroreceptors on nerve terminals, facilitating dopamine release | nih.govnih.gov |

| (+)-Pentazocine | Stimulates dopamine synthesis and increases extracellular dopamine | Agonist at putative sigma heteroreceptors on nerve terminals, facilitating dopamine release | nih.govnih.gov |

| (+)-Cyclazocine | Does not stimulate dopamine synthesis | - | nih.gov |

Preclinical Methodologies for Pharmacological Evaluation of 6,7 Benzomorphan Hydrochloride Derivatives

In Vitro Receptor Binding Assays Using Biological Membranes

Receptor binding assays are a fundamental tool in pharmacology, allowing for the direct measurement of the affinity of a ligand for its receptor. revvity.com These assays are typically performed using biological membranes that are rich in the receptor of interest. For the study of 6,7-Benzomorphan derivatives, which often target opioid receptors, brain tissue is a common source for these membranes. ontosight.ai

Preparation of Brain Membranes (e.g., Rat Brain Synaptosomes, Guinea Pig Brain)

The initial step in performing receptor binding assays is the preparation of a suitable source of receptors. This often involves the isolation of synaptosomes, which are resealed nerve terminals that contain a high concentration of synaptic proteins, including receptors. nih.gov

Rat Brain Synaptosomes:

A common method for preparing rat brain synaptosomes involves several key steps. nih.govnih.govsysy.com The process begins with the homogenization of rat brain tissue in an ice-cold buffer, often a sucrose (B13894) solution, to maintain the integrity of the cellular components. sysy.com This is followed by a series of centrifugation steps at varying speeds to separate the different subcellular fractions. A low-speed centrifugation is first performed to remove nuclei and cellular debris. nih.gov The resulting supernatant is then subjected to a higher-speed centrifugation to pellet the crude synaptosomal fraction. sysy.com This pellet can be further purified using a sucrose density gradient centrifugation, which separates the synaptosomes from other components like myelin and mitochondria. pitt.edu The final synaptosomal pellet is then resuspended in an appropriate buffer for use in binding assays. nih.gov

Guinea Pig Brain Membranes:

The preparation of membranes from guinea pig brain follows a similar principle. nih.govnih.gov The brain tissue is homogenized and subjected to differential centrifugation to isolate the membrane fraction containing the receptors of interest. Studies have utilized guinea pig brain membranes to investigate the binding properties of various opioid ligands, including those selective for different opioid receptor subtypes. nih.govnih.govpnas.orgdtic.mil For instance, research has focused on the kappa opioid receptors in guinea pig brain, which show different pharmacological profiles compared to those in rat brain. pnas.org

Radioligand Selection and Binding Protocol Optimization

The success of a receptor binding assay is highly dependent on the choice of radioligand and the optimization of the binding protocol.

Radioligand Selection:

A suitable radioligand should exhibit high affinity and selectivity for the target receptor. nih.gov For studying opioid receptors, a variety of radiolabeled agonists and antagonists are available. plos.org The selection of a specific radioligand depends on the receptor subtype being investigated (mu, delta, or kappa). For example, [3H]DAMGO is a commonly used radioligand with high specificity for the mu-opioid receptor. zenodo.org For kappa opioid receptors, [3H]U69593 is a selective agonist. physiology.org The choice of radioligand is critical as it can influence the determined binding properties of the test compounds. zenodo.org

Binding Protocol Optimization:

The binding protocol involves incubating the prepared brain membranes with the radioligand and varying concentrations of the unlabeled test compound (the 6,7-Benzomorphan derivative). The incubation is carried out in a specific buffer at a controlled temperature and for a sufficient duration to reach equilibrium. mdpi.com Non-specific binding is determined by including a high concentration of an unlabeled ligand that saturates the specific binding sites. plos.org After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter. The data are then analyzed to determine the inhibitory constant (Ki) of the test compound, which is a measure of its affinity for the receptor. nih.govsigmaaldrich.com

In Vitro Functional Bioassays

While binding assays provide information about the affinity of a compound for a receptor, functional bioassays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist. These assays measure the biological response elicited by the binding of the compound to the receptor.

Enzyme Activity Measurements (e.g., Adenylyl Cyclase Assays)

Opioid receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, typically inhibit the activity of the enzyme adenylyl cyclase. pnas.orgnih.gov This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). nih.govacs.org

Adenylyl cyclase assays are used to measure this change in enzyme activity. pnas.org In these assays, brain membranes or cells expressing the opioid receptor of interest are incubated with the test compound in the presence of ATP, the substrate for adenylyl cyclase. pnas.org The amount of cAMP produced is then quantified, often using radioimmunoassay or other sensitive detection methods. pnas.org A decrease in cAMP production in the presence of a 6,7-Benzomorphan derivative would indicate that it is acting as an agonist at the opioid receptor. Conversely, if the compound blocks the inhibitory effect of a known agonist, it is classified as an antagonist. nih.gov The potency and efficacy of the compound can be determined by constructing a dose-response curve. mdpi.com

Cell-Based Assays for G-Protein Activation and Arrestin Recruitment

Modern drug discovery often employs more sophisticated cell-based assays to dissect the signaling pathways activated by GPCRs. These include assays that directly measure G-protein activation or the recruitment of β-arrestin.

G-Protein Activation Assays:

One common method to measure G-protein activation is the [35S]GTPγS binding assay. plos.orgmdpi.com When a GPCR is activated by an agonist, it catalyzes the exchange of GDP for GTP on the α-subunit of the associated G-protein. nih.gov The [35S]GTPγS assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, which binds to the activated G-protein. The amount of bound radioactivity is then a direct measure of G-protein activation. mdpi.com This assay can be used to characterize the potency and efficacy of 6,7-Benzomorphan derivatives in activating G-proteins. mdpi.com

Arrestin Recruitment Assays:

In addition to activating G-proteins, agonist binding to GPCRs can also lead to the recruitment of β-arrestin proteins. nih.govpnas.org β-arrestin recruitment is involved in receptor desensitization and internalization, as well as in initiating G-protein-independent signaling pathways. nih.govfrontiersin.org Assays to measure β-arrestin recruitment often utilize techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). frontiersin.orgyoutube.comnih.govnih.gov In these assays, the receptor and β-arrestin are tagged with a donor and acceptor molecule (for BRET) or with complementary enzyme fragments (for EFC). nih.govyoutube.com Upon agonist-induced interaction of the receptor and β-arrestin, a detectable signal is generated. frontiersin.org These assays are valuable for identifying "biased agonists," which preferentially activate either the G-protein or the β-arrestin pathway. mdpi.com

Neurotransmitter Release Inhibition Studies (e.g., Glutamate (B1630785) Release from Brain Slices)

The functional consequences of receptor activation can also be assessed by measuring the modulation of neurotransmitter release. Opioid receptor agonists are known to inhibit the release of various neurotransmitters, including glutamate. nih.govelsevierpure.comnih.gov

Studies on the inhibition of glutamate release are often conducted using brain slices. nih.govnih.gov These slices are incubated in a physiological buffer and stimulated to evoke neurotransmitter release, for example, by depolarization with high potassium. The amount of glutamate released into the buffer is then measured, typically by high-performance liquid chromatography (HPLC) or other analytical techniques. By applying different concentrations of a 6,7-Benzomorphan derivative, its effect on glutamate release can be quantified. A reduction in glutamate release would be indicative of an agonist effect at presynaptic opioid receptors. physiology.orgnih.gov

In Vivo Preclinical Animal Models for Investigating Pharmacological Activity

Assessments of Receptor-Mediated Activities with Selective Antagonists

A critical step in the in vivo evaluation of 6,7-benzomorphan derivatives is to confirm that their pharmacological effects are mediated by the intended receptor target. This is typically achieved through the use of selective receptor antagonists. For instance, if a benzomorphan (B1203429) derivative produces an analgesic effect in a tail-flick test, administering a non-selective opioid antagonist like naloxone (B1662785) prior to the test compound can ascertain if the effect is opioid-receptor mediated. nih.gov The reversal or blockade of the analgesic effect by naloxone provides strong evidence for the involvement of opioid receptors. nih.govnih.gov

This methodology is not limited to opioid receptors. For benzomorphan derivatives designed to target other receptors, such as the N-methyl-D-aspartate (NMDA) receptor, specific antagonists for that system would be employed. nih.govacs.org The ability of the antagonist to inhibit the in vivo effects of the benzomorphan derivative, such as the inhibition of NMDA-induced lethality in mice, confirms the compound's mechanism of action. nih.govsigmaaldrich.com

Evaluation of Receptor-Specific Pharmacological Profiles

In vivo animal models are crucial for delineating the receptor-specific pharmacological profiles of 6,7-benzomorphan derivatives. Structure-activity relationship (SAR) studies often reveal that minor modifications to the benzomorphan scaffold can dramatically alter receptor affinity and selectivity. nih.govnih.gov

For example, the stereochemistry of the molecule is critically important. It has been shown that (-)-1R,9β,2"S-enantiomers of certain benzomorphan derivatives exhibit a higher affinity for the NMDA receptor-channel complex than for the μ-opioid receptor. nih.gov Similarly, the position of a hydroxyl group on the aromatic ring can significantly influence receptor specificity. Shifting the hydroxyl group from the 2'-position to the 3'-position has been found to increase affinity for the NMDA receptor while considerably reducing affinity for the μ-opioid receptor. nih.govacs.orgsigmaaldrich.com

The nature of the N-substituent is another key determinant of the pharmacological profile, influencing selectivity for μ, δ, and κ opioid receptors. nih.gov By modifying the N-substituent with different chemical moieties, researchers can develop ligands with varying profiles, from potent μ/δ agonists to compounds with a preference for the κ-receptor. nih.govcnr.it These structure-activity relationships, established through in vivo testing, guide the rational design of new derivatives with desired pharmacological properties.

| In Vivo Model | Assessment | Key Findings from SAR Studies |

| Mouse NMDA-Induced Lethality Model | Evaluation of NMDA receptor antagonism. nih.gov | The absolute stereochemistry and position of the aromatic hydroxyl group are critical for differentiating between NMDA and μ-opioid receptor affinity. nih.govsigmaaldrich.com |

| Rat Tail-Flick Test | Evaluation of antinociceptive (analgesic) effects. nih.gov | The N-substituent on the benzomorphan scaffold is crucial for determining the μ, δ, and κ opioid receptor selectivity profile and in vivo potency. nih.gov |

Theoretical and Computational Approaches in 6,7 Benzomorphan Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in understanding the binding modes of 6,7-benzomorphan derivatives at their target sites, such as opioid receptors, the N-methyl-D-aspartate (NMDA) receptor-channel complex, and voltage-dependent sodium channels. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations are often employed to study the stability of the predicted protein-ligand complex and to observe the dynamic interactions over time. youtube.com These simulations provide a more realistic representation of the biological environment, accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. nih.govnih.gov

Research findings from simulation studies have revealed key interaction points for 6,7-benzomorphan derivatives:

Opioid Receptors: The basic nitrogen and the phenolic group of the benzomorphan (B1203429) scaffold are considered crucial pharmacophoric elements that mimic the tyramine (B21549) moiety of endogenous opioid peptides. unict.it The N-substituent plays a critical role in determining the affinity and selectivity for mu (μ), delta (δ), and kappa (κ) opioid receptors. unict.itnih.gov For instance, molecular modeling studies on dual-target MOR/DOR ligands like LP1 have helped to analyze their specific binding modes. unict.it

NMDA Receptor-Channel Complex: Simulations have shown that the absolute stereochemistry of the benzomorphan core is critical for differentiating between binding at the NMDA receptor and the μ-opioid receptor. nih.govsigmaaldrich.com Shifting the hydroxyl group on the aromatic ring from the 2'-position to the 3'-position was found to significantly enhance affinity for the NMDA receptor channel while reducing μ-opioid receptor binding. nih.govsigmaaldrich.com

Sodium Channels: For 6,7-benzomorphan derivatives acting as sodium channel blockers, studies have identified that a hydroxyl function in the 4'-position is a crucial feature for improving blocking properties. nih.gov The stereochemistry and the topology of the N-linked side chain also significantly influence this interaction. nih.gov

| Target Receptor | Key Interacting Moiety on Ligand | Observed Effect | Reference Compound Example |

|---|---|---|---|

| μ-Opioid Receptor (MOR) | Basic Nitrogen, Phenolic Group | Mimics endogenous opioid peptides, essential for binding. | LP1 unict.it |

| NMDA Receptor | 3'-Hydroxy Group | Significantly increases binding affinity. | 15cr.HCl nih.gov |

| NMDA Receptor | (-)-1R,9β,2"S Stereochemistry | Confers higher affinity for the NMDA receptor over the μ-opioid receptor. | (-)-Enantiomers nih.gov |

| Voltage-Gated Sodium Channel | 4'-Hydroxy Group | Crucial for improving sodium channel blocking properties. | (2R)-[2α,3(S),6α]-Isomer nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.com In the context of 6,7-benzomorphan research, QSAR studies are vital for identifying the specific physicochemical properties and structural features that determine the potency and selectivity of these compounds. wikipedia.org

QSAR models are built by first calculating a set of molecular descriptors for a series of compounds. These descriptors can quantify various properties, including electronic (e.g., charge distribution), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics. Statistical methods are then used to create an equation that correlates these descriptors with the measured biological activity (e.g., binding affinity Ki, or inhibitory concentration IC50).

Key findings from SAR and QSAR studies on 6,7-benzomorphans include:

N-Substituent: The nature of the substituent on the nitrogen atom is a primary determinant of the pharmacological profile. Studies have shown that an N-propanamide spacer is preferred for μ-opioid receptor affinity, while an N-acetamide spacer can lead to κ-receptor selectivity. nih.gov The compound LP1, with an N-phenylpropanamide substituent, exhibits high μ-affinity (Ki=0.83 nM) and good δ-affinity (Ki=29 nM). nih.gov

Stereochemistry: The stereoconfiguration of the benzomorphan nucleus is critical. The (−)-(2R,6R,11R) configuration is generally preferred for interaction with opioid receptors. unict.it

Aromatic Substitution: The position of the hydroxyl group on the benzene (B151609) ring significantly impacts target selectivity. A 3'-OH favors NMDA receptor binding, while a 4'-OH enhances sodium channel blocking. nih.govnih.gov

| Compound | N-Substituent | μ-Receptor Ki (nM) | δ-Receptor Ki (nM) | κ-Receptor Ki (nM) |

|---|---|---|---|---|

| LP1 (12) | -CH₂CH₂CONH(Phenyl) | 0.83 | 29 | 110 |

| 13 | -CH₂CH₂CONH(4-Cl-Phenyl) | 0.75 | 41 | 125 |

| 18 | -CH₂CONH(Phenyl) | 12.3 | >1000 | 105 |

| 21 | -CH₂CH₂CON(CH₃)(Phenyl) | 4.5 | 210 | 98 |

Data adapted from a study on N-substitution in 6,7-benzomorphan compounds. nih.gov

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like 6,7-benzomorphan is not only dependent on its chemical structure but also on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt. These analyses are often performed using a combination of experimental techniques, such as X-ray crystallography, and computational methods. nih.gov

X-ray crystallography provides a static snapshot of the molecule's conformation in its crystalline state. nih.govmdpi.com For instance, the crystal structure of 2,9-dimethyl-3'-hydroxy-5-phenyl-6,7-benzomorphan has been determined, providing precise data on its bond lengths and angles. nih.gov

Computational methods allow for the exploration of a molecule's entire conformational space and the mapping of its energy landscape. aps.org An energy landscape is a surface that represents the potential energy of a molecule as a function of its atomic coordinates. By mapping this landscape, researchers can identify the most stable conformations (energy minima) and the energy barriers required to transition between them. It has been proposed that the population of certain conformers, such as the skew-boat form, may favorably influence analgesic efficacy by affecting drug-receptor interactions or transport processes. mdma.ch

Pharmacophore Modeling and Virtual Screening Strategies

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. mdpi.com Pharmacophore modeling can be ligand-based, where it is derived from a set of known active molecules, or structure-based, where it is derived from the receptor's binding site. mdpi.commdpi.com

For 6,7-benzomorphans, key pharmacophoric features have been identified:

An aromatic ring: Essential for π-π stacking or hydrophobic interactions within the receptor pocket. unict.it

A basic nitrogen atom: This is typically protonated at physiological pH and forms a crucial ionic interaction with an acidic residue (e.g., Aspartate) in the receptor. unict.it

A phenolic hydroxyl group: Acts as a hydrogen bond donor or acceptor. unict.it

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign. researchgate.net Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that match the pharmacophore and are therefore most likely to bind to the target of interest. mdpi.comsci-hub.box This strategy allows for the rapid and cost-effective identification of novel hit compounds with diverse chemical scaffolds, which can then be synthesized and tested experimentally. mdpi.com

| Pharmacophoric Feature | Chemical Moiety | Putative Interaction Type |

|---|---|---|

| Aromatic Ring (AR) | Benzene ring of the benzomorphan core | Hydrophobic / π-π stacking |

| Positive Ionizable (PI) | Basic nitrogen atom | Ionic interaction / Salt bridge |

| Hydrogen Bond Donor (HBD) | Phenolic hydroxyl group | Hydrogen bonding |

| Hydrogen Bond Acceptor (HBA) | Phenolic hydroxyl group | Hydrogen bonding |